4-bromo-3,5-dichlorobenzene-1-thiol

Self-Assembled Monolayers Thermoelectrics Surface Engineering

4-Bromo-3,5-dichlorobenzene-1-thiol is the definitive choice for materials scientists engineering high-performance SAMs on gold. Its unique 3,5-dichloro-4-bromo substitution pattern delivers unparalleled molecular ordering, work function control, and thermoelectric response vs. simpler thiophenol analogs. Essential for advanced crystal engineering via halogen bonding. Procure this building block in research-grade 98% purity for your next breakthrough in organic electronics or responsive materials.

Molecular Formula C6H3BrCl2S
Molecular Weight 257.95
CAS No. 1160574-38-8
Cat. No. B2470696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3,5-dichlorobenzene-1-thiol
CAS1160574-38-8
Molecular FormulaC6H3BrCl2S
Molecular Weight257.95
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Cl)S
InChIInChI=1S/C6H3BrCl2S/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H
InChIKeyAGCVKCKFSUROSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dichlorobenzene-1-thiol (CAS 1160574-38-8): Sourcing Specifications and Core Attributes for Scientific Selection


4-Bromo-3,5-dichlorobenzene-1-thiol, also known as 4-bromo-3,5-dichlorothiophenol (CAS 1160574-38-8), is a polyhalogenated aromatic thiol with the molecular formula C6H3BrCl2S and a molecular weight of 257.95 g/mol . Its unique substitution pattern—a bromine atom at the para position and two chlorine atoms at the meta positions relative to the thiol group—differentiates it from other halogenated thiophenols and provides a distinct combination of reactivity and physical properties .

Why 4-Bromo-3,5-dichlorobenzene-1-thiol Cannot Be Replaced by Generic Halogenated Thiophenols in Research and Development


Substituting 4-bromo-3,5-dichlorobenzene-1-thiol with a seemingly similar halogenated thiophenol, such as 3,5-dichlorobenzenethiol or 4-bromobenzenethiol, is not a neutral swap. The precise pattern and identity of halogen substituents on the aromatic ring dictate key material properties in self-assembled monolayers (SAMs), including molecular ordering, work function, and thermoelectric response [1]. Furthermore, the presence and type of halogens influence intermolecular halogen bonding, which can control solid-state packing and, consequently, material performance [2]. Without the specific combination of bromine and chlorine atoms at the 3,4,5-positions, the resulting material or reaction outcome can be fundamentally different, making the specific compound indispensable for targeted applications.

Quantitative Evidence for Selecting 4-Bromo-3,5-dichlorobenzene-1-thiol: A Comparative Data Guide for Procurement


Superior Structural Order and Thermoelectric Performance in SAMs for 3,5-Dichloro Isomer

In a comparative study of dichloro-substituted benzenethiolate SAMs on Au(111), the 3,5-dichloro positional isomer (the core structure of 4-bromo-3,5-dichlorobenzene-1-thiol) demonstrated the highest Seebeck coefficient and the best structural order, outperforming both the 2,4- and 3,4-dichloro analogs [1].

Self-Assembled Monolayers Thermoelectrics Surface Engineering

Class-Leading Halogen Bond Donor Strength Predicted by Structural Data

The Cambridge Structural Database contains an entry (CCDC 2286688) for the crystal structure of a closely related halothiophene building block [1]. Analysis of this and similar structures confirms that bromine atoms, especially in combination with electron-withdrawing chlorine substituents, act as potent halogen bond donors, with interaction strengths that can exceed those of hydrogen bonds [2].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Demonstrated Low Biological Activity, Minimizing Off-Target Interference

In biochemical screening, 4-bromo-3,5-dichlorobenzene-1-thiol exhibits very weak inhibitory activity against common protein targets, with IC50 values of >100,000 nM (100 μM) for both GroEL and rhodanese [1]. This suggests a low propensity for promiscuous binding and off-target effects.

Biochemical Assays Protein Inhibition Selectivity

Optimal Research and Industrial Application Scenarios for 4-Bromo-3,5-dichlorobenzene-1-thiol Based on Differential Evidence


Fabrication of Self-Assembled Monolayers (SAMs) for Enhanced Thermoelectric Devices

Based on the superior performance of the 3,5-dichloro substitution pattern in SAMs, this compound is an ideal candidate for creating well-ordered monolayers on gold surfaces [1]. These monolayers can be used to modify the work function of electrodes in organic electronics or to construct molecular-scale thermoelectric generators with higher Seebeck coefficients [1].

Crystal Engineering and Halogen-Bonded Supramolecular Assemblies

The presence of a strong halogen bond donor (bromine) in an electron-deficient aromatic system makes this compound a valuable building block for crystal engineering [2]. It can be used to construct predictable solid-state architectures with applications in advanced materials, such as stimuli-responsive crystals or functional porous frameworks [2].

Organic Synthesis of Complex Molecules via Thiol-Ene 'Click' Reactions

The aromatic thiol group provides a versatile handle for thiol-ene or thiol-yne 'click' reactions, allowing for the efficient and selective functionalization of the halogenated aromatic core [3]. This enables the modular synthesis of complex molecules for materials science or chemical biology, while the low biological activity of the core reduces the risk of unintended interactions [4].

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